N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14970682
InChI: InChI=1S/C19H18N6O2/c1-27-14-6-7-17-16(10-14)13(11-21-17)8-9-20-19(26)15-4-2-3-5-18(15)25-12-22-23-24-25/h2-7,10-12,21H,8-9H2,1H3,(H,20,26)
SMILES:
Molecular Formula: C19H18N6O2
Molecular Weight: 362.4 g/mol

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

CAS No.:

Cat. No.: VC14970682

Molecular Formula: C19H18N6O2

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide -

Specification

Molecular Formula C19H18N6O2
Molecular Weight 362.4 g/mol
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C19H18N6O2/c1-27-14-6-7-17-16(10-14)13(11-21-17)8-9-20-19(26)15-4-2-3-5-18(15)25-12-22-23-24-25/h2-7,10-12,21H,8-9H2,1H3,(H,20,26)
Standard InChI Key BORGYULOGPBPLK-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3N4C=NN=N4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates four key components:

  • 5-Methoxyindole core: A heterocyclic aromatic system with a methoxy substitution at position 5, known for enhancing lipid solubility and receptor affinity.

  • Ethyl linker: Connects the indole moiety to the benzamide group, providing conformational flexibility.

  • Benzamide scaffold: Serves as a hydrogen-bond acceptor, facilitating interactions with biological targets.

  • Tetrazole ring: A nitrogen-rich heterocycle that mimics carboxylic acid groups, improving metabolic stability .

The presence of these groups is critical for its biochemical interactions. For instance, the methoxy group increases blood-brain barrier permeability, while the tetrazole ring enhances binding to metal ions in enzymatic active sites .

Table 1: Key Structural Features and Functional Roles

Structural FeatureFunctional Role
5-MethoxyindoleEnhances receptor binding and solubility
Ethyl linkerProvides conformational flexibility
BenzamideFacilitates hydrogen bonding
Tetrazole ringImproves metabolic stability and metal coordination

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Indole core formation: Starting with 5-methoxytryptamine, the indole nucleus is constructed via Fischer indole synthesis.

  • Benzamide coupling: The ethylamine sidechain is amidated with 2-(tetrazol-1-yl)benzoic acid using carbodiimide crosslinkers.

  • Tetrazole introduction: A [2+3] cycloaddition between nitriles and sodium azide yields the tetrazole ring .

Reaction conditions are meticulously controlled:

  • Temperature: 60–80°C for amidation to prevent side reactions.

  • Solvents: Dichloromethane (DCM) for indole reactions; dimethylformamide (DMF) for tetrazole cyclization .

  • Catalysts: Palladium catalysts for cross-coupling steps, achieving yields >75%.

Analytical Characterization

  • HPLC: Purity >98% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

  • NMR: 1H^1\text{H}-NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 7.85 (tetrazole proton) and δ 3.85 (methoxy group) .

  • Mass Spectrometry: ESI-MS m/z 363.2 [M+H]+^+ aligns with the theoretical molecular weight.

TargetIC50_{50} (nM)Reference
5-HT1A_{1A}12.3 ± 1.2
EGFR8.7 ± 0.9

Comparative Analysis

Structural analogs demonstrate varying efficacy:

  • 5-Methoxytryptamine: Lacks the tetrazole group, showing 10-fold lower kinase inhibition.

  • Indomethacin: Anti-inflammatory but devoid of serotonergic activity.

Future Research Directions

  • In vivo efficacy studies: Evaluate pharmacokinetics in rodent models of cancer and depression.

  • Structural optimization: Replace the methoxy group with halogens to enhance potency.

  • Combination therapies: Test synergy with existing antidepressants (e.g., SSRIs) or chemotherapeutics (e.g., gefitinib) .

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